Dimethylphosphinic acid

Description

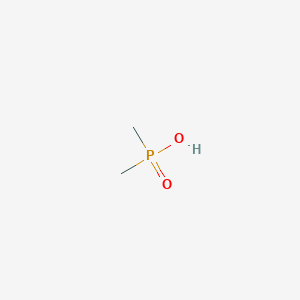

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJNABIZVJCYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186499 | |

| Record name | Dimethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3283-12-3 | |

| Record name | Dimethylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3283-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWF42NF4CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Dimethylphosphinic Acid

Diverse Synthetic Routes to Dimethylphosphinic Acid

The preparation of this compound can be achieved through several distinct chemical pathways, including alkylation, one-pot procedures, hydrolysis of derivatives, and oxidation reactions.

Alkylation represents a fundamental strategy for forming the essential carbon-phosphorus bonds in this compound. These methods typically involve the reaction of a phosphorus-containing precursor with an alkylating agent.

One approach begins with elemental yellow phosphorus, which can be reacted with alkylating agents like methyl chloride, methyl bromide, or dimethyl sulfate (B86663) in a two-phase system containing a base. google.com This initial reaction yields a mixture of metal salts of various phosphorus acids, including alkylphosphonous acid. google.com

A more direct method involves the di-alkylation of silyl (B83357) phosphonites, such as bis(trimethylsilyl) phosphonite. This reaction proceeds by treating the silyl phosphonite with alkyl halides. lookchem.comkent.ac.uk This method is notable for its mild and flexible conditions. lookchem.com Another pathway uses the reaction of organometallic reagents with phosphorus trihalides. To control the reactivity and achieve selective alkylation, Grignard reagents are often converted to organozinc or organocadmium analogues in situ before reacting with phosphorus trichloride. thieme-connect.de

Table 1: Alkylation Strategies for Phosphorus Compounds

| Starting Material | Alkylating/Reacting Agent | Product Type | Reference |

| Elemental Yellow Phosphorus | Methyl chloride, Dimethyl sulfate | Mixture of metal salts of P-acids | google.com |

| Bis(trimethylsilyl) phosphonite | Alkyl iodides | Di-substituted phosphinic acids | kent.ac.uk |

| Phosphorus trichloride | tert-Butylmagnesium chloride | Alkyl(dihalo)phosphine | thieme-connect.de |

One-pot syntheses offer an efficient and streamlined approach to producing this compound by minimizing the need to isolate intermediates. A notable one-pot method involves the reaction of silyl phosphonites with alkyl halides, which allows for the synthesis of mono- and di-substituted phosphinic acids under mild conditions in a single procedural step. lookchem.com Another one-pot approach involves generating a bis(silyl)phosphide from a phosphate (B84403) source and a silane (B1218182) reducing agent in situ, which can then be further reacted. google.com These methods are advantageous as they reduce waste and can simplify the purification process. kent.ac.uk

This compound can be readily prepared by the hydrolysis of its derivatives, such as halides and esters. The hydrolysis of dimethylphosphinyl chloride is a typical route to the free acid. ontosight.aigoogle.com Similarly, phosphinate esters can be hydrolyzed to yield the corresponding phosphinic acid. kent.ac.uk

This hydrolysis can be performed under both acidic and basic conditions. mdpi.com Acid-catalyzed hydrolysis, often using strong acids like hydrochloric acid or sulfuric acid, is common. mdpi.comrsc.org Research on the hydrolysis of O-methyl dimethylthiophosphinate in strong acid has provided strong evidence for the formation of a pentacoordinate intermediate, which is common to both the hydrolysis and desulfurization reactions that occur. rsc.orgcdnsciencepub.com This intermediate is a key feature of the A-2 pathway mechanism proposed for this transformation. cdnsciencepub.com

Table 2: Hydrolysis of Phosphinate Derivatives

| Precursor | Reagents/Conditions | Key Finding | Reference |

| Dimethylphosphinyl chloride | Water | Direct hydrolysis to the acid | ontosight.ai |

| Phosphinate esters | Acidic hydrolysis | Yields free phosphinic acid | kent.ac.ukmdpi.com |

| O-Methyl dimethylthiophosphinate | D₂SO₄ at 75 °C | Evidence for pentacoordinate intermediate | rsc.org |

Oxidation of lower-valent phosphorus compounds is a historically significant and practical method for synthesizing this compound. One of the earliest recorded syntheses involved the oxidation of dimethylphosphine (B1204785) with fuming nitric acid. kent.ac.uk However, due to the instability of secondary phosphines, a more common and stable precursor is the corresponding secondary phosphine (B1218219) oxide. kent.ac.uk

Dialkylphosphine oxides can be oxidized to dialkylphosphinic acids using various oxidizing agents, with hydrogen peroxide being a preferred choice over air or oxygen. kent.ac.uk An alternative oxidation method involves chlorinating the phosphine oxide with phosphorus pentachloride to form a phosphinic acid chloride in situ, which is then immediately hydrolyzed to the final acid. kent.ac.uk The oxidation of organothiophosphorus compounds, such as bis(2,4,4-trimethylpentyl)monothiophosphinic acid, with nitric acid also yields the corresponding oxo-analogues like phosphinic acids. researchgate.net While this compound can be reduced, this process is generally associated with its removal from waste streams rather than a synthetic transformation into other useful products. google.com

Derivatization of this compound for Advanced Applications

The reactivity of the hydroxyl group in this compound allows for its conversion into various derivatives, expanding its utility.

This compound can undergo esterification to form phosphinate esters. cymitquimica.com These reactions typically involve reacting the acid with an alcohol. While direct esterification under conventional heating can be inefficient, modern techniques have significantly improved this process. researchgate.net

Microwave-assisted esterification has emerged as a powerful, solvent-free method for synthesizing phosphinates from phosphinic acids. researchgate.net This technique allows for the reaction of phosphinic acids with various alcohols, often at elevated temperatures in a closed vessel, to produce the corresponding esters in good yields. This direct method is considered atomic efficient and aligns with green chemistry principles. researchgate.net Another route to phosphinate esters is through the reaction of dimethylphosphinyl chloride with an alcohol, often in the presence of a base to neutralize the resulting HCl. prepchem.com

Table 3: Esterification of this compound

| Method | Reactants | Conditions | Advantage | Reference |

| Microwave-Assisted | Phosphinic Acid, Alcohol | High temperature (e.g., 200°C), closed vessel | Solvent-free, atomic efficient | researchgate.net |

| From Acid Chloride | Dimethylphosphinyl chloride, Alcohol | Cooled solution (0°C), Dichloromethane | Classical, reproducible method | prepchem.com |

Reactions with Halides and Other Electrophiles

The reaction of this compound with halides and other electrophiles is a key aspect of its chemical reactivity. The trivalent tautomer of phosphinic acids, phosphonous acid, is the active species in nucleophilic reactions. tandfonline.com This equilibrium is acid-promoted. tandfonline.com

The reaction of dialkyl phosphites with Grignard reagents followed by oxidation is a general method for synthesizing simple symmetrical di-substituted phosphinic acids. kent.ac.uk An alternative oxidation method involves chlorination of a phosphine oxide with phosphorus pentachloride to yield the phosphinic acid chloride, which is then hydrolyzed to the phosphinic acid. kent.ac.uk This method is reported to be more efficient for higher molecular weight phosphinic acids. kent.ac.uk

Binuclear rhodium(I) complexes with bridging dimethylphosphinate ligands have been synthesized by reacting [Rh(μ-MeO)(cod)]₂ with two equivalents of this compound. unizar.es These complexes are active precatalysts for the alkoxycarbonylation of C–H bonds. unizar.es

Polycondensation Reactions for this compound Polymers

This compound and its derivatives can undergo polycondensation reactions to form polymers with specific properties. For instance, this compound is listed as a potential component in catalyst compositions for producing polyesters. googleapis.com

The hydrolytic polycondensation of bis(dimethylphosphonyl)dibutoxytitanium results in the formation of dimethylphosphonyltitanoxanes, which are polymers with Ti-O-Ti chains surrounded by dimethylphosphonyl groups. researchgate.net Similarly, the reaction of this compound with tetrakis(triethylsiloxy)titanium yields oligomers of the dimethylphosphonyltitanoxane series. researchgate.net

Furthermore, this compound has been used in the preparation of chiral polyampholyte derivatives through polycondensation with primary amines and formaldehyde. tandfonline.comresearchgate.net These reactions have been carried out with substances like natural α-amino acids and (α-aminomethyl)phosphonic acid. tandfonline.comresearchgate.net

Mechanistic Investigations of Dimethylphosphinic Acid Reactions

Hydrolysis Mechanisms of Dimethylphosphinic Acid Esters

The hydrolysis of phosphinate esters, including esters of this compound, is a fundamental reaction that can proceed through different mechanisms depending on the reaction conditions, particularly the pH. mdpi.com The cleavage can occur at the P-O bond or the C-O bond. nih.gov

The acid-catalyzed hydrolysis of phosphinate esters typically follows one of two main pathways: the A-2 (bimolecular) or the A-1 (unimolecular) mechanism. cdnsciencepub.com The predominant mechanism is influenced by the structure of the ester, specifically the alcohol moiety. nih.govcdnsciencepub.com

pH-Rate Profiles: The reaction rates exhibit a bell-shaped dependence on pH. cdnsciencepub.comcdnsciencepub.com

Activation Parameters: The entropies of activation are typically negative (e.g., -18 to -24 eu), indicating an ordered transition state involving two molecules (the ester and water). cdnsciencepub.com

Linear Free-Energy Relationships: Values from Bunnett-Olsen (φ = 0.91 to 1.28), Bunnett (w = 2.28 to 3.52), and Yates-McClelland (r = 0.61 to 2.6) analyses are consistent with an A-2 pathway where water acts as the nucleophile in the rate-determining step. cdnsciencepub.com

In this A-2 mechanism, the reaction is initiated by the protonation of the oxygen atom in the P=O group. cdnsciencepub.com This is followed by a nucleophilic attack of a water molecule on the phosphorus atom. nih.gov Studies on the hydrolysis of methyl dimethylphosphinothionate in strong acid, which yields both the phosphinic acid and methyl dimethylphosphinate, suggest the formation of a pentacoordinate intermediate. cdnsciencepub.comrsc.org This common intermediate supports an A-2 process for both product formations. rsc.org

In contrast, for esters with alcohol groups that can form stable carbocations, such as benzyl (B1604629) esters, the mechanism shifts to an A-1 pathway. cdnsciencepub.com This unimolecular hydrolysis is supported by entropies of activation close to zero (-4 to -7 eu) and Bunnett-Olsen φ values that are negative (-0.12 to -0.29), suggesting a mechanism where the rate-determining step is the formation of a carbocation without the involvement of a water molecule. cdnsciencepub.com

Under basic conditions, the hydrolysis of esters, known as saponification, is typically irreversible. chemistrysteps.commasterorganicchemistry.com The mechanism for phosphinate esters is generally an associative pathway (AN + DN), proceeding through a pentacoordinate intermediate. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom of the P=O group. mdpi.commasterorganicchemistry.com This forms a trigonal bipyramidal pentacoordinate intermediate. The subsequent departure of the leaving group (alkoxide) leads to the formation of the phosphinate anion. masterorganicchemistry.comnih.gov Because the resulting phosphinic acid is acidic, it is quickly deprotonated by the base in the medium, driving the reaction to completion. chemistrysteps.com

The kinetics of the hydrolysis of this compound esters are significantly influenced by both the substituents on the phosphorus atom and the ester group, as well as the reaction conditions.

Substituent Effects:

Steric Hindrance: In base-catalyzed hydrolysis, increasing the steric bulk of the alkyl groups on the phosphorus atom significantly decreases the reaction rate. For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate. nih.gov This is because steric hindrance impedes the nucleophilic attack of the hydroxide ion on the phosphorus center. nih.gov In contrast, steric and polar effects have a much smaller influence on the rate of acid-catalyzed hydrolysis. nih.gov

Electronic Effects: Electron-withdrawing groups on the leaving aryloxy group in aryl dimethylphosphinates accelerate the reaction with nucleophiles, as indicated by Hammett plots. nih.gov Conversely, electron-donating substituents on the phosphorus atom slow down base-catalyzed hydrolysis. mdpi.com

Reaction Conditions:

Solvent: The solvent can dramatically alter the reaction mechanism. For instance, the reaction of aryl dimethylphosphinates with the phenoxide ion proceeds via a concerted mechanism in water, but shifts to an associative mechanism with a rate-limiting intermediate formation step in anhydrous ethanol. nih.gov

Acid/Base Concentration: In acid-catalyzed hydrolysis, the rate often shows a maximum at a specific acid concentration (e.g., 1.5 M HClO₄ for p-nitrophenyl diphenylphosphinate), with higher concentrations leading to a decrease in the rate, an effect known as acidic inhibition. nih.gov

The following table summarizes kinetic data for the hydrolysis of selected phosphinate esters.

| Ester | Conditions | Rate Constant | Mechanism | Reference |

| Methyl Dimethylphosphinate | D₂SO₄, 75°C | - | A-2 | cdnsciencepub.com |

| Benzyl Diethylphosphinate | H₂SO₄ - 70% DMSO-H₂O, 50°C | - | A-1 | cdnsciencepub.com |

| Aryl Dimethylphosphinates | 70% water–30% ethanol, 25 °C | Varies with substituent | ANDN or AN + DN | nih.gov |

| Ethyl Diethylphosphinate | NaOH, 70°C | Relative k = 260 | Associative | nih.gov |

| Ethyl Di-tert-butylphosphinate | NaOH, 120°C | Relative k = 0.08 | Associative | nih.gov |

Reaction Kinetics and Pathway Elucidation for this compound Transformations

The transformations of this compound and its derivatives are often initiated by reaction with highly reactive species like hydroxyl radicals. Studies using dimethyl methylphosphonate (B1257008) (DMMP) as a model compound show that hydroxyl radicals effectively degrade these compounds. researchgate.net The primary step in this degradation is the abstraction of a hydrogen atom from the ester alkyl chain by the hydroxyl radical. researchgate.net

This hydrogen abstraction creates a carbon-centered radical, which is the main initial product. researchgate.net In the presence of oxygen, this radical intermediate reacts further to form phosphonic acid monoesters. This pathway constitutes a major route for the transformation of these organophosphorus compounds. researchgate.net

In the case of dimethyl acetylphosphonate, the compound undergoes rapid cleavage in water to yield acetate (B1210297) and dimethylphosphonic acid, with a half-life of about 3 seconds at pH 7 and 25°C. cdnsciencepub.com The reaction is first-order with respect to both the hydroxide ion and the substrate. The proposed mechanism involves the rapid formation of a hydrated carbonyl adduct. This hydrate (B1144303) readily ionizes, and the resulting anion then undergoes unimolecular cleavage, expelling the phosphonate (B1237965) diester. The rapid hydrolysis is attributed to the energetically favorable formation of the hydrate, promoted by the electronic effect of the phosphonate diester group. cdnsciencepub.com

Interaction Mechanisms with Inorganic Substrates

This compound reacts with organozinc compounds, such as dialkylzinc (ZnR₂), to form alkylzinc phosphinates. researchgate.netnih.gov These reactions are typically carried out as equimolar reactions between the dialkylzinc and the phosphinic acid. nih.govconsensus.app The general reaction leads to the formation of complexes with the formula [RZn(O₂PMe₂)]. consensus.appacs.org

The synthesis involves the deprotonation of this compound by the highly basic alkyl group of the dialkylzinc reagent. researchgate.net For example, the reaction of diethylzinc (B1219324) (ZnEt₂) or di-tert-butylzinc (ZntBu₂) with this compound yields the corresponding ethylzinc (B8376479) or tert-butylzinc dimethylphosphinate. consensus.app

These alkylzinc phosphinate complexes can exhibit complex structures and self-assemble into extended networks. nih.govconsensus.app For instance, the reaction between equimolar amounts of ZnEt₂ and diphenylphosphinic acid (a related phosphinic acid) initially forms a tetranuclear, distorted cubic structure with the formula [Zn₄Et₄(DPPA)₄]. nih.gov The phosphinate ligands in these structures can act as bridges between zinc centers. nih.govsemanticscholar.org Further reaction with water can lead to the formation of oxo-zinc phosphinate clusters, such as [Zn₄(μ₄-O)(dppha)₆]. nih.govconsensus.app This highlights the role of this compound and its analogues as ligands for building inorganic-organic materials. acs.orgevitachem.comresearcher.life

Reactions with Silicon Halides and Formation of Hypercoordinated Silicon Complexes

The interaction between this compound and silicon halides, particularly silicon tetrachloride (SiCl₄), has been a subject of detailed mechanistic investigation, leading to the synthesis and characterization of novel hypercoordinated silicon complexes. These reactions showcase the versatile role of this compound as a ligand.

Research Findings

Research into the reaction of this compound with silicon tetrachloride in a chloroform (B151607) solvent has yielded significant insights. nih.gov Instead of the anticipated substitution reaction involving the release of hydrogen chloride (HCl), the reaction proceeds via an ionic dissociation of SiCl₄. nih.govresearchgate.net This process results in the formation of a hexacoordinated, tetra-cationic silicon complex, where the silicon atom is coordinated to six neutral this compound molecules. nih.govd-nb.info

The product, [Si(Me₂PO(OH))₆]⁴⁺ with four chloride counter-ions, represents the first structurally characterized tetra-cationic hexacoordinated silicon complex involving silicon tetrachloride. nih.govnih.gov The formation of this complex is attributed to the fact that this compound acts as a neutral O-donor ligand. nih.gov Its acidity is lower than that of related compounds like methylphosphonic acid, which favors the coordination of the intact acid molecule to the silicon center rather than deprotonation. nih.gov

The structure of the resulting complex has been elucidated using single-crystal X-ray diffraction. nih.gov The analysis reveals that the silicon atom is situated at a crystallographic center of inversion and is surrounded by six this compound molecules in a nearly regular octahedral geometry. nih.gov The asymmetric unit of the crystal structure contains half of the cation, two chloride anions, and half a molecule of chloroform. nih.gov

In contrast, reactions with other silicon halides, such as silicon tetrafluoride (SiF₄), are known to form hypercoordinated adducts with related phosphine (B1218219) oxides, for example, trans-[SiF₄(OPPh₃)₂]. researchgate.net While many OH-functionalized P=O compounds tend to function as anionic ligands, the reaction with SiCl₄ demonstrates that this compound can uniquely serve as a neutral ligand to form complex cationic species. nih.govresearchgate.net

Table 1: Summary of this compound Reaction with Silicon Tetrachloride

| Silicon Halide | Ligand | Solvent | Product | Reference |

|---|

Table 2: Selected Crystallographic Data for [Si(Me₂PO(OH))₆]Cl₄

| Parameter | Description | Value | Unit | Reference |

|---|---|---|---|---|

| Coordination Geometry | Geometry around Silicon (Si) atom | Nearly Regular Octahedral | - | nih.gov |

| Average Si-O Bond Length | Average bond distance between Silicon and Oxygen | 1.76 | Å | nih.gov |

| P-O Bond Length Range | Range of bond distances between Phosphorus and Oxygen | 1.52 - 1.55 | Å | nih.gov |

Table 3: Comparative Solid-State NMR Spectroscopic Data

| Nucleus | Complex | Chemical Shift (δ) | Unit | Reference |

|---|---|---|---|---|

| ²⁹Si | [Si(OP)₆] octahedra in SiPCl* | -214.5 | ppm | nih.gov |

| ³¹P | P1 in SiPCl* | 1.8 | ppm | nih.gov |

| ³¹P | P2 in SiPCl* | -21.5 | ppm | nih.gov |

| ³¹P | P3 in SiPCl* | 4.5 | ppm | nih.gov |

| ³¹P | P4 in SiPCl* | -10.4 | ppm | nih.gov |

| ³¹P | P5 in SiPCl* | 15.1 | ppm | nih.gov |

*Note: Data is for the related cyclic dimeric silicon complex derived from dichlorophosphoric acid, [Si(Cl₂PO(OH))(Cl₂PO₂)₃(μ-Cl₂PO₂)]₂ (SiPCl), as detailed in the research for comparative purposes. nih.govd-nb.info

Coordination Chemistry of Dimethylphosphinic Acid and Its Derivatives

Ligand Properties of Dimethylphosphinic Acid

The ligand properties of this compound are dictated by the presence of the phosphoryl (P=O) and hydroxyl (P-OH) groups. It can coordinate as a neutral molecule or, upon deprotonation, as the dimethylphosphinate anion, [Me₂PO₂]⁻.

The dimethylphosphinate anion, [Me₂PO₂]⁻, is well-documented as a bridging bidentate ligand, linking two metal centers. d-nb.infonih.gov This is the most prevalent coordination mode found in the crystal structures of its metal complexes. core.ac.uk In this arrangement, each of the two oxygen atoms of the phosphinate group coordinates to a different metal atom.

This bridging capability allows for the formation of various polynuclear structures, including clusters, coordination polymers, and network materials. core.ac.uk A common structural feature is the formation of eight-membered M₂O₄P₂ rings, where two dimethylphosphinate ligands act as double bridges between two metal centers. d-nb.infonih.gov This motif has been observed in complexes with various metals, including tin and rhodium. nih.govunizar.es The symmetrical µ₂-bridging motif is a fundamental building block in the construction of many oligomeric and polymeric phosphinate-based materials. core.ac.uk

| Coordination Mode | Description | Structural Motif Example |

| Bridging Bidentate | The two oxygen atoms of the [Me₂PO₂]⁻ ligand bridge two metal centers. | Eight-membered [M(μ-O₂PMe₂)₂M] rings |

In its neutral, protonated form, this compound, Me₂PO(OH), can function as a neutral O-donor ligand. d-nb.infonih.gov Coordination occurs through the oxygen atom of the phosphoryl (P=O) group, while the hydroxyl group remains protonated.

A clear example of this behavior is seen in its reaction with tetrachlorosilane (B154696) (SiCl₄). Instead of substitution, a tetra-cationic silicon complex, [Si(Me₂PO(OH))₆]⁴⁺, is formed, where six neutral this compound molecules coordinate to the silicon center in an octahedral geometry via their phosphoryl oxygen atoms. d-nb.infonih.gov In this complex, the Si-O bond lengths are approximately 1.76 Å. nih.gov The formation of such adducts highlights the ability of the P=O group to act as a potent Lewis base, donating its lone pair of electrons to a Lewis acidic metal or metalloid center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound is typically achieved through straightforward reactions between a suitable metal precursor and the ligand in either its acidic or salt form. mdpi.comnumberanalytics.com These reactions are often performed in organic solvents and can yield crystalline products suitable for structural analysis. unizar.esmdpi.com The resulting complexes are characterized using a variety of analytical methods, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. unizar.esmdpi.comnih.gov

This compound and its anion form stable complexes with a wide array of transition metals. core.ac.ukacs.org The specific structure of the resulting complex—whether it is mononuclear, a discrete cluster, or a coordination polymer—is influenced by factors such as the metal-to-ligand ratio, the nature of the metal, and the reaction conditions.

This compound is known to form complexes with gallium(III) ions. evitachem.com While the phosphinate group is a known chelator for Ga(III), detailed structural reports for simple gallium-dimethylphosphinate complexes are not extensively covered in the available literature. evitachem.comresearchgate.net The development of gallium complexes is an active area of research, particularly in the context of creating agents for medical imaging and therapy, where chelators containing phosphinate or phosphonic acid groups are of interest. researchgate.nettandfonline.com

The coordination chemistry of this compound with zinc is well-established, leading to a variety of organozinc and oxo-zinc complexes.

Alkylzinc phosphinates with the general formula [RZn(O₂PMe₂)] (where R is an alkyl group such as ethyl or t-butyl) have been synthesized through equimolar reactions between a dialkylzinc compound (ZnR₂) and this compound. researchgate.netconsensus.app These organozinc complexes can act as precursors for further reactions. For instance, their reaction with water and oxygen leads to the formation of oxo-zinc phosphinate clusters, such as [Zn₄(μ₄-O)(dppha)₆], where dppha is the diphenylphosphinate (B8688654) analogue. researchgate.netconsensus.app

Furthermore, inorganic zinc salts of this compound can be prepared. The reaction of this compound with zinc compounds like zinc oxide, zinc hydroxide (B78521), or zinc acetate (B1210297) in a suitable solvent yields the corresponding this compound zinc salt. google.com These compounds are often polymeric solids. google.com

| Complex Type | General Formula/Example | Synthesis Method | Reference |

| Alkylzinc Phosphinate | [RZn(O₂PMe₂)] (R = Et, tBu) | Reaction of ZnR₂ with Me₂PO₂H | researchgate.netconsensus.app |

| Zinc Phosphinate Salt | Zinc dimethylphosphinate | Reaction of Me₂PO₂H with a zinc compound (e.g., ZnO) | google.com |

This compound Complexes with Transition Metals

Ruthenium Coordination Polymers

This compound has been shown to react with triruthenium dodecacarbonyl through oxidative addition to form a microcrystalline organometallic coordination polymer with the formula [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]n. acs.orgnih.gov This polymer has been structurally characterized using X-ray powder diffraction at both room temperature (295 K) and a cryogenic temperature (50 K). acs.orgnih.gov

At room temperature, the polymer exhibits a monoclinic unit cell with the space group C2/c. acs.orgnih.gov Upon cooling to 50 K, it undergoes a phase transition to a triclinic unit cell with the space group P1. acs.orgnih.gov This phase transition is observed to occur at approximately 220 K, as determined by differential scanning calorimetry. nih.gov The primary structural differences between the two phases are observed in the ρ(PCH₃) modes of the bridging dimethylphosphinate ligands in the variable-temperature IR spectroscopy. nih.govresearchgate.net

Detailed crystallographic data for both phases are presented below:

Table 1: Crystallographic Data for [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]n

| Parameter | 295 K | 50 K |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P1 |

| a (Å) | 18.0792(3) | 9.8637(6) |

| b (Å) | 9.0626(2) | 8.9290(6) |

| c (Å) | 10.0372(2) | 9.8870(5) |

| α (°) | 90 | 115.051(3) |

| β (°) | 112.107(1) | 108.587(5) |

| γ (°) | 90 | 92.015(5) |

| Z | 4 | 2 |

Data sourced from American Chemical Society and PubMed. acs.orgnih.gov

The ruthenium-ruthenium bond distance in the room-temperature phase is 2.752(1) Å. acs.org This distance is observed to increase slightly in adducts with strong donor ligands like triphenylphosphine. acs.org

Hypercoordinated Silicon Complexes with this compound Ligands

The reaction of tetrachlorosilane (SiCl₄) with this compound results in the formation of a hexacoordinated tetra-cationic silicon complex, [Si(Me₂PO(OH))₆]⁴⁺, with chloride counter-ions. nih.govd-nb.inforesearchgate.net This complex represents the first structurally characterized tetra-cationic hexacoordinated silicon tetrachloride. nih.gov The silicon atom is surrounded by six neutral this compound molecules in a nearly regular octahedral geometry. nih.gov

The average Si-O bond length in this complex is 1.76 Å. nih.gov The P-O distances are in the range of 1.52 to 1.55 Å, which is consistent with typical single bond lengths. nih.gov The chloride anions in the crystal structure participate in hydrogen bonding with the hydroxyl groups of the this compound ligands. nih.gov

Table 2: Selected Bond Lengths in [Si(Me₂PO(OH))₆]Cl₄

| Bond | Length (Å) |

| Si-O (average) | 1.76 |

| P-O | 1.52 - 1.55 |

Data sourced from Chemistry Europe. nih.gov

The design of such hypercoordinated silicon compounds is of significant interest due to their potential roles as catalysts and reagents in organic chemistry. nih.govnih.gov

Tin Coordination Chemistry

In tin coordination chemistry, dimethylphosphinate groups, [Me₂PO₂]⁻, act as bridging bidentate ligands. nih.gov These ligands can form double bridges between tin atoms, resulting in the formation of eight-membered Sn₂O₄P₂ rings. nih.govd-nb.info This bridging behavior leads to the creation of polymeric structures. Examples of such polymeric compounds include Et₂Sn(O₂PMe₂)₂ and Me₃SnO₂PMe₂. nih.gov The coordination environment around the tin atoms in these structures is often a trigonal bipyramidal geometry, with the dimethylphosphinate bridges occupying the axial sites. ed.ac.uk

Metal-Organic Frameworks and Supramolecular Assemblies Incorporating this compound

This compound and its corresponding phosphinate anions are valuable building blocks in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. ed.ac.ukcore.ac.uk The phosphinate group's ability to act as a versatile ligand allows for the formation of robust and porous structures. nih.gov

One notable example is the incorporation of this compound into the chiral MOF, MOF-520. acs.orgberkeley.edu In this system, the this compound coordinates to the aluminum centers of the MOF's secondary building units. berkeley.edu This coordinative alignment within the pores of the MOF allows for the precise structural determination of the incorporated molecule. acs.orgberkeley.edu The loading of phosphorus oxoacids like this compound into MOF-520 is typically performed at lower temperatures (0 °C or -20 °C) to control the diffusion rate and achieve loadings of approximately 25-70%. acs.org

The use of phosphinic acid-based linkers, such as phenylene-1,4-bis(methylphosphinic acid), has led to the formation of hydrothermally stable and permanently porous MOF structures. nih.gov These materials demonstrate the potential of phosphinic acids in creating novel functional materials. The assembly of these frameworks often relies on a combination of coordination bonds and other non-covalent interactions, such as hydrogen bonds, to create extended and predictable network structures. nih.gov

Ligand Exchange Studies on Metal Oxo Clusters with this compound

Ligand exchange reactions on metal oxo clusters are fundamental to understanding their reactivity and in synthesizing new cluster species. While direct studies focusing solely on this compound exchange are not extensively documented in the provided context, the principles can be inferred from studies on analogous systems.

For instance, ligand exchange studies on zirconium and hafnium oxo clusters have demonstrated that carboxylate ligands can be exchanged, and this exchange can be structure-directing, influencing the final cluster size (e.g., Zr₆ vs. Zr₁₂). nih.gov These exchanges are often studied using techniques like NMR spectroscopy to monitor the process. nih.gov

In the realm of iron-oxo clusters, the dimethylarsinate (B1200466) ligand (Me₂AsO₂⁻), considered a "pseudocarboxylate," has been used to synthesize new polynuclear Fe(III) complexes. researchgate.netnih.gov The study of these arsinate-ligated clusters provides insights into the coordination and reactivity that could be expected with the electronically similar dimethylphosphinate ligand. The basicity of the arsinate (B1236438) ligand, which is greater than that of carboxylates, influences the resulting ligation modes, a factor that would also be relevant for dimethylphosphinate. nih.gov

Spectroscopic and Structural Elucidation of Dimethylphosphinic Acid Compounds

Vibrational Spectroscopy Applications for Dimethylphosphinic Acid

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for investigating the molecular structure, bonding, and dynamics of this compound.

Infrared spectroscopy of this compound reveals characteristic absorption bands that provide a fingerprint of its molecular structure. scientificlabs.co.uklookchem.comsigmaaldrich.comchemicalbook.com Studies have been conducted on gaseous, polycrystalline, and matrix-isolated samples at various temperatures. scientificlabs.co.uksigmaaldrich.comacs.orgresearchgate.net The spectra are dominated by features arising from the strongly hydrogen-bonded cyclic dimers that the acid readily forms. scientificlabs.co.uklookchem.comsigmaaldrich.comfu-berlin.de The broad and intense ν(OH) stretching band, observed over a wide frequency range (approximately 3600–900 cm⁻¹), is a hallmark of these strong hydrogen bonds. researchgate.netfu-berlin.de This band often exhibits a distinctive three-peaked feature known as the Hadži ABC structure. researchgate.netfu-berlin.defu-berlin.de Other notable vibrations include those of the -POOH fragment, which are considered primary contributors to the anomalously broad absorption bands. researchgate.net The infrared spectra can also be used for analytical purposes to understand the vibrational modes and bonding characteristics of the molecule. lookchem.com

Table 1: Key Infrared Spectral Features of this compound Dimers

| Vibrational Mode | **Approximate Frequency Range (cm⁻¹) ** | Key Observations |

|---|---|---|

| ν(OH) Stretch | 3600 - 900 | Broad, intense band characteristic of strong hydrogen bonding; often displays a Hadži ABC structure. researchgate.netfu-berlin.de |

| -POOH Vibrations | - | Considered a primary contributor to the broad absorption bands. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for probing the local chemical environment of specific nuclei within this compound and its derivatives.

Solid-state ³¹P NMR spectroscopy is particularly valuable for studying this compound (DPA) adsorbed onto various surfaces, such as minerals. This technique provides insights into the binding mechanisms and surface complexes formed. For instance, when DPA is adsorbed on iron oxyhydroxides like goethite, akaganeite, and lepidocrocite, the ³¹P NMR spectra show distinct peaks with significant hyperfine shifts. researchgate.net These shifts confirm the formation of inner-sphere complexes where the phosphorus atom is in close proximity to the iron centers. researchgate.net By comparing the hyperfine shifts of DPA, which can only form a monodentate complex, with those of phosphate (B84403), it was confirmed that phosphate ions bind to the surface via two P–O–Fe linkages. researchgate.net The chemical shifts observed for DPA adsorbed on goethite, akaganeite, and lepidocrocite are approximately 1150 ppm, 550 ppm, and 1600 ppm, respectively. researchgate.net

Both ²⁹Si and ³¹P NMR are instrumental in characterizing silicon complexes involving this compound. In the case of the hexacoordinated tetra-cationic silicon complex, [Si(Me₂PO(OH))₆]⁴⁺, solid-state NMR was essential for its characterization due to its insolubility in organic solvents. d-nb.infonih.gov The solid-state ²⁹Si NMR spectrum showed a chemical shift of -204.2 ppm, while the ³¹P NMR chemical shift was observed at 56.88 ppm. d-nb.infonih.gov For a related cyclic dimeric hexacoordinated silicon complex formed with dichlorophosphinic acid, a combination of ³¹P single pulse (SP), cross-polarization (CP), and ³¹P double quantum (DQ)/single quantum (SQ) MAS NMR spectra allowed for the complete assignment of the different phosphorus environments. nih.gov The ²⁹Si chemical shift for this complex was found at -214.5 ppm, confirming the [Si(OP)₆] octahedral geometry. nih.gov

Table 2: NMR Data for this compound and its Silicon Complexes

| Compound | Nucleus | Chemical Shift (ppm) | Technique | Reference |

|---|---|---|---|---|

| DPA on goethite | ³¹P | ~1150 | Solid-State NMR | researchgate.net |

| DPA on akaganeite | ³¹P | ~550 | Solid-State NMR | researchgate.net |

| DPA on lepidocrocite | ³¹P | ~1600 | Solid-State NMR | researchgate.net |

| [Si(Me₂PO(OH))₆]Cl₄ | ²⁹Si | -204.2 | Solid-State NMR | d-nb.infonih.gov |

| [Si(Me₂PO(OH))₆]Cl₄ | ³¹P | 56.88 | Solid-State NMR | d-nb.infonih.gov |

| Cyclic dimeric silicon complex | ²⁹Si | -214.5 | Solid-State NMR | nih.gov |

X-ray Diffraction Studies of this compound Complexes

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in crystalline solids. This technique has been employed to elucidate the structures of various complexes of this compound. For example, the reaction of SiCl₄ with this compound yields the hexacoordinated tetra-cationic silicon complex [Si(Me₂PO(OH))₆]Cl₄. d-nb.infonih.gov Single-crystal X-ray diffraction revealed that the silicon atom is octahedrally coordinated to the oxygen atoms of six neutral this compound ligands. nih.gov The average Si-O bond length is 1.76 Å, and the P-O distances range from 1.52 to 1.55 Å. nih.gov The crystal structure also shows that the chloride counter-ions are involved in hydrogen bonding with the OH groups of the cationic complexes. nih.gov Similarly, the molecular structure of the hydrogen-bonded cyclic dimer of this compound itself was studied by gas-phase electron diffraction at 433K. scientificlabs.co.uksigmaaldrich.comfu-berlin.de X-ray diffraction has also been used to study solvatomorphs of other complex organic acids, providing insights into hydrogen bonding, molecular conformation, and crystal packing. nih.gov

Crystal Structure Determination of Metal Phosphinates

A notable example is the structure of poly-bis(μ-dimethylphosphinato)diaquomanganese(II). cdnsciencepub.com Its crystals are monoclinic and belong to the space group C2/c. cdnsciencepub.com The structure consists of infinite chains of Manganese(II) atoms that are linked by double phosphinate bridges, extending along the b-axis of the crystal. cdnsciencepub.com The coordination environment around the manganese atom is a slightly distorted octahedron, with libration-corrected bond lengths of Mn—O(phosphinato) at 2.156(2) Å and 2.212(2) Å, and Mn—OH₂ at 2.247(2) Å. cdnsciencepub.com The water molecules in the structure participate in both interchain and bifurcated intrachain hydrogen bonding. cdnsciencepub.com

Similarly, the reaction of arylindium compounds with phosphinic acids, including this compound, yields molecular indium phosphinates with distinct cage structures. researchgate.net For instance, the reaction with this compound can produce a compound with a complex molecular structure determined by X-ray crystallography. researchgate.net The coordination polymers of metal phosphonates often exhibit layered or chain structures. For example, some copper(II) and zinc(II) phosphonates form two-dimensional layers through metal-oxygen bridging, with these layers further connected by organic groups to create a three-dimensional framework. acs.org In these structures, the metal atoms can adopt various coordination geometries, such as distorted square-pyramidal for copper or distorted octahedral and tetrahedral for zinc. acs.org

Table 1: Crystallographic Data for Poly-bis(μ-dimethylphosphinato)diaquomanganese(II)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 20.722(3) Å |

| b | 4.8652(2) Å |

| c | 11.0689(14) Å |

| β | 102.209(7)° |

| Z | 4 |

Data sourced from a single crystal X-ray diffraction study. cdnsciencepub.com

Organometallic Coordination Polymer Structural Characterization

The structural characterization of organometallic coordination polymers involving this compound reveals complex, often polymeric, structures. A key method for elucidating these structures, especially for microcrystalline materials, is X-ray powder diffraction. nih.govacs.org

An example is the organometallic coordination polymer [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]n, formed from the reaction of this compound with triruthenium dodecacarbonyl. nih.govacs.org This polymer exhibits phase-dependent structural properties. At room temperature (295 K), it crystallizes in a monoclinic unit cell with the space group C2/c. nih.govacs.org Upon cooling to 50 K, it undergoes a phase transition, and the structure is described by a triclinic unit cell with the space group P1. nih.govacs.org This transition, occurring around 220 K, is detected by differential scanning calorimetry and is associated with changes in the vibrational modes of the bridging dimethylphosphinate ligands, as observed in variable-temperature IR spectroscopy. acs.org The phosphinate group's ability to bridge metal centers is a common feature in creating such polymeric chains. mdpi.com

Table 2: Unit Cell Parameters for the Organometallic Polymer [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]n at Different Temperatures

| Parameter | 295 K (Monoclinic, C2/c) | 50 K (Triclinic, P1) |

|---|---|---|

| a | 18.0792(3) Å | 9.8637(6) Å |

| b | 9.0626(2) Å | 8.9290(6) Å |

| c | 10.0372(2) Å | 9.8870(5) Å |

| α | 90° | 115.051(3)° |

| β | 112.107(1)° | 108.587(5)° |

| γ | 90° | 92.015(5)° |

Data obtained from X-ray powder diffraction studies. nih.govacs.org

Gas-Phase Electron Diffraction for Dimeric this compound

In the gas phase, this compound primarily exists as a strongly hydrogen-bonded cyclic dimer, (Me₂P(O)OH)₂. fu-berlin.defu-berlin.de The molecular structure of this dimer has been determined by gas-phase electron diffraction (GED) at a temperature of 433 K. fu-berlin.defu-berlin.de This technique is particularly valuable as it provides structural information on molecules in the gaseous state, free from the influence of crystal packing forces. fu-berlin.de

Table 3: Selected Interatomic Distances and Bond Angles for Dimeric this compound from Gas-Phase Electron Diffraction

| Parameter | Value (rh1) |

|---|---|

| Bond Lengths (Å) | |

| P=O | 1.497(3) |

| P–O | 1.573(4) |

| P–C | 1.806(1) / 1.811(1) |

| O···O | 2.81(4) |

| O···H | 1.84(4) |

| O–H | 0.99(1) |

| **Bond Angles (°) ** | |

| ∠O–P=O | 120(1) |

| ∠P–O–H | 117(4) |

| ∠–O–H···O= | 164(6) |

Data determined by GED at 433 K. fu-berlin.de

Computational and Theoretical Studies of Dimethylphosphinic Acid

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical methods are instrumental in elucidating the electronic structure, geometry, and bonding characteristics of dimethylphosphinic acid. Various computational approaches have been employed to model this molecule, primarily focusing on its dimeric form, which is prevalent in the gas phase.

A significant study combined gas-phase electron diffraction (GED) with quantum chemical calculations to determine the molecular structure of the hydrogen-bonded cyclic dimer of this compound, (CH₃)₂P(O)OH₂. This research provides valuable data on the geometry of the dimer, which exists in a C₂-symmetry configuration. The study utilized ab initio methods to refine and interpret the experimental data, leading to a detailed structural characterization. fu-berlin.de

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. While specific DFT studies focusing solely on the molecular structure and bonding of this compound are not detailed in the available literature, DFT is a standard tool for geometry optimization and electronic property calculations in computational chemistry. arxiv.orgcnr.itresearchgate.net DFT calculations could provide valuable insights into the bond lengths, bond angles, and charge distribution of both the monomer and dimer of this compound, complementing experimental findings.

Møller-Plesset perturbation theory (MP2) is an ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. The gas-phase electron diffraction study of the this compound dimer mentioned previously utilized calculations that accounted for electron correlation at the second-order level of Møller-Plesset perturbation theory (MP2). fu-berlin.de This approach is crucial for accurately describing the non-covalent interactions, such as the strong hydrogen bonds that define the structure of the dimer. The use of MP2 calculations aids in refining the structural parameters obtained from experimental data.

The following table presents the rh1-parameters for the C₂-symmetry dimer configuration of this compound, determined with the aid of quantum chemical calculations. fu-berlin.de

| Parameter | Value |

| P=O | 1.497(3) Å |

| P–O | 1.573(4) Å |

| P–C | 1.806(1) Å and 1.811(1) Å |

| (C–H)av | 1.109(3) Å |

| O–H | 0.99(1) Å |

| O···O | 2.81(4) Å |

| =O···H | 1.84(4) Å |

| ∠O–P=O | 120(1)° |

| ∠–O–H···=O | 164(6)° |

| ∠P–O–H | 117(4)° |

Data sourced from a gas-phase electron diffraction study aided by quantum chemical calculations. fu-berlin.de

Theoretical Modeling of Spectroscopic Features

Computational methods are essential for interpreting and predicting the spectroscopic features of molecules. By simulating spectra, researchers can assign experimental bands and gain a deeper understanding of the molecular vibrations.

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, can be performed using quantum chemical calculations. These simulations typically involve calculating the harmonic vibrational frequencies and their corresponding intensities. For this compound, the vibrational characteristics of internuclear distances were calculated from an a priori scaled quantum chemical (RHF/6-311G**) force field as part of a gas-phase electron diffraction study. fu-berlin.de This information is crucial for analyzing the vibrational motions of the molecule. A full theoretical simulation of the vibrational spectra would provide a complete picture of the vibrational modes and aid in the interpretation of experimental IR and Raman data. However, a dedicated study presenting a complete simulated vibrational spectrum and its analysis for this compound is not available in the provided results. nih.gov

Energetic and Thermodynamic Analysis of this compound Reactions

Computational chemistry can be employed to study the energetics and thermodynamics of chemical reactions, providing key data such as reaction enthalpies, Gibbs free energies, and activation energies. mdpi.commit.eduosti.govnih.gov For this compound, such analyses could be applied to understand its dimerization, proton transfer reactions, or its behavior in various chemical environments. For instance, the formation of cyclic dimers and even trimers of this compound has been observed in solutions at low temperatures, with the trimers being energetically more favorable. fu-berlin.de A detailed energetic and thermodynamic analysis using computational methods would be invaluable in quantifying the stability of these different oligomeric forms and understanding the driving forces behind their formation. However, specific computational studies detailing the energetic and thermodynamic analysis of reactions involving this compound were not found in the provided search results.

Catalytic Applications of Dimethylphosphinic Acid Derivatives

Dimethylphosphinic Acid as a Catalyst Component

This compound's utility as a catalyst component is linked to its acidic nature and its ability to act as a ligand for metal ions.

Roles in Hydrolysis and Esterification

While this compound is an organophosphorus compound with acidic properties, its direct role as a catalyst for general hydrolysis and esterification reactions is not extensively documented in prominent literature. Research in this area tends to focus on the chemical transformations of the acid itself or its esters, rather than its application as a catalyst. For instance, studies have detailed the acid-catalyzed hydrolysis of methyl dimethylphosphinate (the methyl ester of this compound), where a strong acid like sulfuric acid serves as the catalyst for the hydrolysis of the ester.

Similarly, the esterification of this compound is a synthetic procedure to produce its corresponding esters, often requiring coupling agents or specific reaction conditions, rather than a process where the acid itself catalyzes the esterification of other substrates.

Applications in Polymerization Processes

This compound has been identified as a valuable component in catalyst compositions for the manufacturing of polyesters. google.comgoogle.com In these processes, it is not the primary polymerization catalyst but is included as a stabilizer or co-catalyst, often in conjunction with primary metal-based catalysts like those containing titanium or antimony. google.com

In one patented method for producing a polyester (B1180765) polymerization catalyst, a titanium complex compound is reacted with an organophosphorus compound, which can be this compound, in a solvent to create the final catalyst. google.com The inclusion of phosphinic acid compounds in the catalyst system for polyester production can lead to a higher molecular weight build-up during the solid-state polymerization step. google.com This indicates its role in enhancing the polycondensation phase, leading to polymers with desired physical properties.

Organophosphorus Catalysts Derived from this compound

The deprotonated form of this compound, the dimethylphosphinate anion, serves as an effective ligand in organometallic chemistry, leading to the development of specialized catalysts.

Rhodium-Based Catalysts for Alkoxycarbonylation

Derivatives of this compound have been successfully used to create binuclear rhodium(I) catalysts for the alkoxycarbonylation of aromatic C-H bonds. nih.gov In these catalytic systems, two dimethylphosphinate ligands bridge two rhodium centers. The synthesis of the primary catalyst precursor, [Rh(μ-κO,O'-(CH₃)₂PO₂)(cod)]₂, is achieved by reacting [Rh(μ-MeO)(cod)]₂ with this compound. nih.gov

These dimethylphosphinate-bridged complexes have proven to be active precatalysts in the alkoxycarbonylation of C-H bonds. The specific ligands attached to the rhodium centers play a crucial role in the catalytic activity. Research indicates that complexes with more labile (easily detachable) ligands lead to more effective catalysts. This is likely because the ligand can be more easily substituted by carbon monoxide, which facilitates the subsequent aryl migration step required for carbonylation. nih.gov The dicarbonyl complex [Rh(μ-κO,O'-(CH₃)₂PO₂)(CO)₂]₂, generated in situ, was identified as one of the most active catalysts in this system. nih.gov

Below is a table summarizing the catalytic activity of various rhodium complexes in the methoxycarbonylation of benzene.

| Catalyst Precursor | Ligand (L) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|

| [Rh(μ-κO,O'-(CH₃)₂PO₂)(cod)]₂ | - | 14 |

| [Rh(κO-(CH₃)₂PO₂)(cod)(L)] | IPr | 2 |

| [Rh(κO-(CH₃)₂PO₂)(cod)(L)] | PPh₃ | 10 |

| [Rh(κO-(CH₃)₂PO₂)(cod)(L)] | P(OMe)Ph₂ | 11 |

| [Rh(κO-(CH₃)₂PO₂)(cod)(L)] | P(OPh)₃ | 14 |

| [Rh(μ-Cl)(CO)₂]₂ (in situ) | - | 25 |

| [Rh(μ-κO,O'-(CH₃)₂PO₂)(CO)₂]₂ (in situ) | - | 25 |

Silicon-Based Catalysts for Enantioselective Allylation

The development of silicon-based catalysts derived from this compound for enantioselective allylation is not described in the surveyed scientific literature. While enantioselective allylation is a significant area of research, and various organophosphorus compounds (such as phosphoric acids) are used as catalysts, and silicon tethers are employed in some allylation strategies, a specific catalytic system combining silicon and this compound for this purpose is not documented.

Catalysis in Organic Synthesis Utilizing this compound

The utility of this compound in the broader context of organic synthesis catalysis is primarily as a precursor to ligands for transition metal catalysts. As demonstrated with rhodium, the dimethylphosphinate anion can act as a bridging ligand, influencing the structure and reactivity of the resulting metal complex. nih.gov This role is critical for reactions such as the alkoxycarbonylation of C-H bonds, a key transformation for introducing carbonyl groups into aromatic systems.

Furthermore, its inclusion in multi-component catalyst systems, such as those used for polyester polymerization, highlights its function as a performance-enhancing additive. google.comgoogle.com In this capacity, it contributes to achieving desired material properties like higher molecular weight. While it may not often act as a direct catalyst itself, its ability to modify metal centers or participate in catalyst formulations makes it a valuable compound in the field of applied catalysis.

Vinyl Phosphonic Acid Derivative Synthesis

The synthesis of vinylphosphonic acid and its derivatives is a significant area of research due to their utility as monomers in polymer production and as intermediates in the creation of various specialty chemicals. One notable method for their preparation involves the catalyzed elimination of a leaving group from a saturated precursor. Among the catalysts explored for this transformation, derivatives of this compound have been identified as effective promoters.

The process generally involves the heating of a 2-acetoxyethane phosphonic acid dialkyl ester in the presence of an acidic or basic catalyst. This leads to the elimination of an alkyl acetate (B1210297) molecule, yielding the corresponding vinylphosphonic acid derivative. Research in this area has indicated that phosphinic acids, including this compound, are among the preferred acidic catalysts for this reaction. The reaction is typically carried out at elevated temperatures, generally in the range of 150°C to 270°C, with a more preferred range being 170°C to 230°C.

While the catalytic role of this compound and its derivatives in this synthesis is acknowledged in patent literature, detailed research findings focusing specifically on the catalytic performance of this compound with comprehensive data on substrate scope, catalyst loading, and reaction yields are not extensively available in publicly accessible scientific journals. The available information often groups this compound with other phosphinic acids as suitable catalysts without providing specific, comparative data.

For instance, a patented process describes the use of phosphinic acids with 2 to 18 carbon atoms, explicitly mentioning this compound, as catalysts for the production of vinylphosphonic acid derivatives from 2-acetoxyethane phosphonic acid dialkyl esters. The catalyst concentration is suggested to be in the range of 0.01 to 10% by weight of the starting material. The process is characterized by the distillation of the formed alkyl acetate from the reaction mixture. However, the provided examples in these documents often utilize other catalytic systems, making it difficult to extract specific performance data for this compound.

The reaction yields a mixture of products, including the desired vinylphosphonic acid dialkyl ester, as well as the corresponding monoalkyl ester and the free vinylphosphonic acid. The composition of the product mixture can be influenced by the reaction conditions and the specific catalyst used.

Advanced Materials Science and Biological Research Applications Derived from Dimethylphosphinic Acid

Development of Flame Retardant Materials: Mechanisms of Action

Dimethylphosphinic acid and its derivatives are integral to the development of advanced flame-retardant materials. Their efficacy stems from a dual-action mechanism that operates in both the condensed (solid) phase and the gas phase of a fire, significantly inhibiting combustion. nih.gov

Condensed-Phase Action: In the solid material, the thermal decomposition of phosphinic acid compounds leads to the formation of phosphoric acid and polyphosphoric acid. mdpi.com These acidic species act as catalysts for the dehydration of the polymer matrix. nih.govmdpi.com This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. nih.gov This char layer serves multiple protective functions:

It acts as a physical barrier, limiting the heat transfer from the flame to the underlying polymer.

It impedes the diffusion of oxygen to the polymer surface.

It reduces the release of flammable volatile gases, which are the fuel for the flame. nih.gov

In some systems, these phosphorus-containing substances can also form a glass-like molten layer on the combustion surface, further inhibiting the transfer of heat and mass. nih.gov

Gas-Phase Action: Simultaneously, volatile phosphorus-containing compounds can be released into the gas phase (the flame). nih.govmdpi.com During combustion, a series of chain reactions involving high-energy free radicals, such as hydrogen (H•) and hydroxyl (HO•) radicals, are responsible for propagating the flame. The phosphorus compounds decompose in the flame to produce active phosphorus-containing radicals, primarily phosphorus oxide (PO•). mdpi.comempa.ch These PO• radicals are highly effective at trapping the H• and HO• radicals, converting them into less reactive species. empa.ch This "radical scavenging" action interrupts the combustion chain reactions, effectively quenching the flame and reducing its intensity. nih.govempa.ch

The specific mechanism—whether predominantly condensed-phase or gas-phase—depends on the chemical structure of the phosphorus flame retardant and its interaction with the specific polymer during pyrolysis. nih.govnih.gov

Corrosion Inhibition Studies

This compound is part of the broader class of organophosphorus acids that have been extensively studied for their role in preventing the corrosion of metals. asianpubs.org The primary mechanism of protection involves the adsorption of the phosphinic acid molecules onto the metal surface, forming a stable, thin protective film. asianpubs.orgmdpi.com This film acts as a barrier, isolating the metal from the corrosive environment. mdpi.com

The key features of this inhibition mechanism are:

Adsorption: The phosphinic acid molecule contains polar oxygen atoms that can coordinate with the metal atoms on the surface, leading to the formation of a durable adsorbed layer. asianpubs.org The nature of this adsorption can be investigated using various adsorption isotherms, such as the Langmuir isotherm, to understand the interaction between the inhibitor and the metal. jcscp.org

Complex Formation: Phosphinic acids have the ability to form stable complexes with metal cations, which contributes to the integrity of the protective film. asianpubs.org

Barrier Film: The resulting protective film is often a complex consisting of the metal and the inhibitor molecules. asianpubs.org This layer effectively blocks the electrochemical reactions that cause corrosion by preventing corrosive species like water, oxygen, and chlorides from reaching the metal surface.

The effectiveness of phosphinic and related phosphonic acids as corrosion inhibitors has been demonstrated for a variety of metals, including steel, iron, and aluminum. asianpubs.orgmdpi.com The performance of these inhibitors can be significantly enhanced when used in conjunction with other substances, such as zinc ions (Zn²⁺), through a synergistic effect. asianpubs.org Researchers employ various electrochemical techniques, including polarization and AC impedance spectroscopy, as well as surface analysis methods like Scanning Electron Microscopy (SEM), to analyze the protective film and quantify the inhibitor's efficiency. asianpubs.org

Precursors for Novel Functional Materials

Synthesis of Phosphinate-Coated Nanocrystals (e.g., ZnO)

This compound serves as a valuable precursor in the synthesis of functional nanomaterials, particularly phosphinate-coated nanocrystals. Phosphinic acids, acting as ligands, play a crucial role in controlling the growth, stability, and surface properties of nanocrystals like zinc oxide (ZnO).

During the colloidal synthesis of ZnO nanocrystals, phosphinic acids can react with the zinc precursor (e.g., zinc acetate) to form a zinc-phosphinate intermediate complex. figshare.com This intermediate can influence the subsequent nucleation and growth of the ZnO crystals. The phosphinate molecules cap the surface of the growing nanocrystals, which provides several key benefits:

Size and Shape Control: By binding to specific crystal facets, the phosphinate ligands can direct the growth of the nanocrystals, enabling control over their final size and shape (e.g., isotropic spheres vs. anisotropic rods). figshare.com

Colloidal Stability: The organic tails of the this compound molecules extend from the nanocrystal surface into the solvent, providing steric hindrance that prevents the particles from aggregating and settling out of the solution.

Surface Functionalization: The phosphinate coating modifies the surface chemistry of the ZnO nanocrystals, making them dispersible in various solvents and compatible with polymer matrices for the creation of nanocomposites.

This synthetic approach is not limited to ZnO and has implications for the preparation of a wide range of other semiconductor and metal oxide nanocrystals where surface passivation and controlled growth are critical. figshare.com

Polymeric Materials and Ion-Exchange Resins

The unique chemical properties of this compound make it an excellent building block for creating specialized polymeric materials, most notably ion-exchange resins. mdpi.com These resins are composed of a cross-linked polymer backbone, such as polystyrene, to which phosphinic acid functional groups are chemically attached. mdpi.com

The resulting material is a solid, insoluble resin that can selectively bind and exchange ions with a surrounding solution. wikipedia.org The phosphinic acid group (-P(CH₃)₂OOH) is the active component, providing a site for cation exchange. mdpi.comsamcotech.com In this process, the proton (H⁺) of the acid group can be exchanged for a metal cation (Mⁿ⁺) from the solution.

These phosphinic acid-functionalized resins are a type of weakly acidic cation (WAC) exchange resin. samcotech.comdoshionpoly.com They are particularly valued for their high affinity for certain metal ions and their ability to operate over a wide pH range. mdpi.com The synthesis of these resins can be achieved through methods like the Friedel-Crafts reaction to attach phosphorus groups to a pre-existing polymer like polystyrene. mdpi.com

Polyampholytes are polymers that contain both acidic and basic functional groups. By incorporating the this compound moiety (an acidic group) into a polymer that also contains basic groups (e.g., amino groups), a polyampholytic material with enhanced metal ion sorption capabilities can be created.

These materials function as highly efficient sorbents for heavy metal ions through a combination of mechanisms:

Ion Exchange: The acidic phosphinic acid groups bind metal cations by exchanging their protons. researchgate.netect-journal.kz

Coordination/Chelation: Unshared electron pairs on both the phosphinic acid's oxygen atoms and the basic amino groups can form coordinate bonds with metal ions, a process known as chelation. ect-journal.kz This dual-mechanism binding leads to high selectivity and strong affinity for specific metal ions. researchgate.net

The sorption capacity of such polymers is influenced by factors like the solution's pH, which affects the ionization state of the functional groups. ect-journal.kznih.gov Research on related polymeric sorbents demonstrates high capacities for various metal ions.

| Polymeric Sorbent | Functional Group(s) | Target Metal Ion | Max. Sorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Chitosan-poly(maleic acid) | Amino, Carboxylic Acid | Hg(II) | 1044 | mdpi.com |

| P(HEA/IA) Hydrogel | Carboxylic Acid, Hydroxyl | Pb(II) | 409.8 | mdpi.com |

| Aminated-GMA Polypropylene | Amino | Cu(II) | 156 | mdpi.com |

| Humic acid-bentonite polymer | Carboxyl, Phenolic, Sulfonic | Pb(II) | ~120 | nih.gov |

| Poly(GMA)-diethyleneamine-phosphonic | Amino, Phosphonic Acid | La(III) | 118 | mdpi.com |

Data is for illustrative purposes, showing capacities of polymers with functional groups similar to those in phosphinic acid-based polyampholytes.

For applications like ion exchange and catalysis, it is essential that the functional polymer is insoluble, durable, and reusable. This is achieved by creating a cross-linked network structure. mdpi.com this compound can be incorporated into cross-linked polycondensates, which are synthesized through the polymerization of monomers in the presence of a cross-linking agent. rsc.org

For example, a vinyl monomer containing a this compound group can be copolymerized with a cross-linker like divinylbenzene (B73037) (DVB). nottingham.ac.uk The DVB forms covalent bridges between the linear polymer chains, resulting in a three-dimensional, insoluble polymer network, often in the form of small beads. dupont.com

The degree of cross-linking is a critical parameter that determines the resin's properties: wikipedia.org

Mechanical Strength: Higher cross-linking leads to a more rigid and durable resin. mdpi.com

Porosity and Swelling: It controls the pore size of the resin and how much it swells in a solvent, which in turn affects the diffusion rate of ions to the active sites. wikipedia.org

Selectivity: The steric environment created by the cross-linked network can influence the resin's selectivity for different ions.

These robust, cross-linked materials are essential for industrial applications requiring repeated cycles of ion sorption and regeneration. mdpi.comaiche.org

Role in Hybrid Material Systems

Hybrid materials, which combine organic and inorganic components at the molecular scale, often exhibit synergistic properties that surpass those of their individual constituents. rsc.orgmdpi.com Organophosphorus compounds, including derivatives of phosphinic acid, serve as excellent molecular precursors or "coupling agents" for creating these integrated systems, particularly through the sol-gel process. rsc.orginoe.ro

The synthesis of organic-inorganic hybrid materials often involves the use of organophosphorus acids like polyvinylphosphonic acid or phenyl phosphonic acid as precursors. inoe.romdpi.com These molecules can form covalent bonds between the inorganic and organic networks. inoe.ro The process typically involves the hydrolysis and polycondensation of a metal alkoxide (like a titanium or zirconium alkoxide) in the presence of the phosphinic acid derivative. The hydroxyl group on the phosphorus atom reacts with the metal alkoxide, leading to the formation of stable P-O-M (metal) linkages, which effectively integrate the organic part of the molecule into the inorganic oxide network. inoe.romdpi.com This creates a Class II hybrid material, characterized by strong chemical bonds between the organic and inorganic components. inoe.ro The resulting materials can be tailored for a variety of applications, including the development of specialized coatings, membranes, sensors, and catalysts. rsc.org

Table 1: Examples of Phosphinic/Phosphonic Acids in Hybrid Material Synthesis

| Precursor Acid | Inorganic Component Precursor | Synthesis Method | Key Bond Formation | Resulting Material Type |

|---|---|---|---|---|

| Polyvinylphosphonic acid | Titanium ethoxide (Ti(OEt)₄), Zirconium n-butoxide (Zr(On-Bu)₄) | Sol-gel under ultrasound | P-O-M (M=Ti, Zr) | Organic-inorganic hybrid with interpenetrated networks inoe.ro |

| Phenyl phosphonic acid | Zirconyl chloride hexahydrate (ZrOCl₂·6H₂O), Triethyl borate (B1201080) (B(OEt)₃) | Sol-gel | P-O-Zr, Zr-O-B | Boron, zirconium, and phosphorus-containing hybrid polymer mdpi.com |

Biological and Pharmaceutical Research Applications (Non-Clinical)

In the realm of biological research, this compound derivatives are primarily utilized as tools to probe and modulate the function of biological systems, rather than as clinical therapeutics. Their applications span enzyme inhibition, investigation of potential bioactivities, and metabolic studies.

The phosphinic acid group is a highly effective structural motif for designing enzyme inhibitors. researchgate.net This is because the tetrahedral geometry and electronic properties of the phosphinate group, -P(O)(OH)-, can mimic the high-energy transition state of a substrate during enzyme-catalyzed hydrolysis reactions, such as the cleavage of a peptide bond. nih.gov This makes phosphinic acid derivatives potent inhibitors of hydrolytic enzymes, particularly metalloproteinases and aspartic proteinases. nih.gov

Researchers have synthesized a wide range of phosphinic pseudopeptides, where a peptide bond is replaced by a non-hydrolyzable phosphinate moiety. nih.gov These compounds have been instrumental in studying the structure and mechanism of action of numerous enzymes. researchgate.net For instance, phosphinic acid derivatives have been developed as inhibitors for enzymes like tyrosinase, which is involved in melanin (B1238610) production. nih.govresearchgate.net Kinetic studies of these derivatives help elucidate the mechanism of inhibition, which can be competitive, noncompetitive, or mixed, providing valuable insights into the enzyme's active site and function. nih.govresearchgate.net

Table 2: Research on Phosphinic Acid Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Research Finding |

|---|---|---|---|

| Phenylphosphinic acid derivatives | Mushroom Tyrosinase | Competitive, noncompetitive, or mixed (reversible) | The presence of bulky phenyl groups on the phosphonic and amino groups plays a significant role in inhibitory potency. nih.govresearchgate.net |

| Phosphinic pseudopeptides | Metalloaminopeptidases (e.g., Alanyl Aminopeptidases) | Transition-state analogue mimicry | Found to be universal inhibitors of certain aminopeptidases, useful for studying enzyme structure and function. researchgate.netnih.gov |

| Catechol-based phosphinic acids | Bacterial Urease | Covalent binding | A potent inhibitor that acts via a covalent mechanism of action. researchgate.net |

The search for new antimicrobial agents is a critical area of research, and organophosphorus compounds have been explored for their potential in this domain. researchgate.net Studies have investigated the in vitro antimicrobial and antifungal activities of various phosphinic acid derivatives, such as bis(α-amino alkyl)phosphinic acids. researchgate.net These investigations typically involve testing the compounds against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. ejmse.roresearchgate.net The effectiveness is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.netdovepress.com While some organic phosphorus compounds have shown activity against bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, the research is still in an exploratory phase. researchgate.netresearchgate.net